Rhinacanthin F
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H24O9 |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
dimethyl 2-(1,3-benzodioxol-5-ylmethyl)-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butanedioate |
InChI |
InChI=1S/C23H24O9/c1-26-19-9-14(10-20-21(19)32-12-31-20)7-16(23(25)28-3)15(22(24)27-2)6-13-4-5-17-18(8-13)30-11-29-17/h4-5,8-10,15-16H,6-7,11-12H2,1-3H3 |
InChI Key |
KTVCMDZMYIVGEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CC(C(CC3=CC4=C(C=C3)OCO4)C(=O)OC)C(=O)OC |
Synonyms |
rhinacanthin F |
Origin of Product |
United States |
Isolation and Advanced Structural Elucidation Methodologies for Rhinacanthin F
Optimized Extraction Techniques from Biological Matrices
The initial step in isolating Rhinacanthin F involves its extraction from the plant material, typically the aerial parts, leaves, and roots of Rhinacanthus nasutus. psu.ac.thijprajournal.com The choice of extraction technique is critical to maximize the yield and purity of the target compound.
Conventional solvent-based extraction is a common method for obtaining crude extracts containing rhinacanthins. The selection of the solvent is paramount, as it dictates the efficiency of the extraction.
Maceration and Reflux: One of the primary methods involves the maceration or reflux of the dried and powdered plant material with an appropriate solvent. mdpi.comsemanticscholar.org Ethyl acetate (B1210297) has been identified as a particularly effective solvent for extracting rhinacanthins, providing a high content of the target compounds in the crude extract. researchgate.netpsu.edunih.gov The process typically involves soaking the plant powder in the solvent for an extended period (maceration) or boiling the solvent with the plant material (reflux) to facilitate the transfer of the compounds into the solvent phase. mdpi.comsemanticscholar.org For instance, powdered leaves of Rhinacanthus nasutus can be refluxed with ethyl acetate multiple times to ensure a thorough extraction. mdpi.com
Solvent Comparison: Studies comparing different solvents have shown that while methanol (B129727) may yield a higher quantity of crude extract, ethyl acetate provides an extract with a significantly higher concentration of rhinacanthins. psu.edu Other solvents like dichloromethane, chloroform, and ethanol (B145695) have also been used, but ethyl acetate is often preferred for its selectivity towards these naphthoquinones. psu.edu
Table 1: Comparison of Solvents for Rhinacanthin Extraction from R. nasutus Leaves
| Solvent | Yield of Crude Extract (% w/w) | Total Rhinacanthin Content (% w/w) |
| Dichloromethane | 3.7 ± 0.12 | 11.7 ± 0.25 |
| Chloroform | 4.9 ± 0.22 | 14.3 ± 0.14 |
| Ethyl acetate | 4.8 ± 0.16 | 33.0 ± 0.16 |
| Ethanol | 11.5 ± 0.28 | 5.4 ± 0.24 |
| Methanol | 18.4 ± 0.43 | 6.7 ± 0.31 |
| Data adapted from a study on rhinacanthin extraction. psu.edu |
In line with the principles of green chemistry, modern extraction techniques that are more environmentally friendly and efficient have been developed.
Supercritical Fluid Extraction (SFE): Supercritical CO2 extraction is an innovative green method that utilizes carbon dioxide in its supercritical state as the extraction solvent. google.com This technique is advantageous as CO2 is non-toxic, non-flammable, and can be easily removed from the extract, leaving no solvent residue. google.com The process involves passing liquid CO2 through dried and powdered Rhinacanthus nasutus material in an extraction kettle under controlled temperature (40–50 °C) and pressure (15–25 MPa). google.com The supercritical CO2 selectively extracts compounds based on their polarity and molecular weight. google.com
Microwave-Assisted Extraction (MAE): Microwave-Assisted Extraction is another green technique that uses microwave energy to heat the solvent and plant matrix, leading to a more rapid and efficient extraction process. psu.ac.thsemanticscholar.org This method has been shown to be suitable for the extraction of rhinacanthins. psu.ac.thsemanticscholar.org
Green Solvents: The use of alternative, non-toxic solvents is also a key aspect of green extraction. Solvents like ethanol, propylene (B89431) glycol, and glycerol (B35011) have been investigated for the extraction of rhinacanthins. psu.ac.thresearchgate.net A combination of ethanol and glycerol has been found to be effective, yielding a high content of the desired compounds. researchgate.net
Table 2: Parameters for Supercritical CO2 Extraction of Rhinacanthins
| Parameter | Value |
| Extraction Temperature | 40–50 °C |
| Extraction Pressure | 15–25 MPa |
| Extraction Time | 3–4 h |
| CO2 Flow Rate | 20–25 L/h |
| Resolution Temperature | 50–60 °C |
| Resolution Pressure | 5–10 MPa |
| Data adapted from a patent on rhinacanthin extraction. google.com |
Chromatographic Purification Strategies
Following extraction, the crude extract, which is a complex mixture of various phytochemicals, must undergo several purification steps to isolate this compound. Chromatography is the cornerstone of this purification process.
Column chromatography is a fundamental technique used for the large-scale separation of compounds from the crude extract. youtube.comnih.gov
Silica (B1680970) Gel Column Chromatography: The crude extract is often first subjected to column chromatography using silica gel as the stationary phase. mdpi.comnih.gov The separation is based on the differential adsorption of the compounds to the silica gel. A mobile phase, typically a mixture of solvents like hexane (B92381) and ethyl acetate, is passed through the column. mdpi.comnih.gov By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity. Fractions are collected and analyzed, often by TLC, to identify those containing the target compound. mdpi.com
Anion Exchange Chromatography: For further purification, anion exchange chromatography can be employed. mdpi.comresearchgate.netpsu.edu This technique is particularly useful for separating acidic compounds like rhinacanthins. A basic anion exchange resin, such as Amberlite IRA-67, is used. researchgate.netpsu.edu The crude extract, dissolved in a solvent like methanol, is loaded onto the column. After washing away neutral compounds, the bound rhinacanthins are eluted using a solution of acetic acid in methanol. mdpi.comresearchgate.net This step significantly increases the concentration of rhinacanthins in the resulting fraction. psu.edunih.gov
Size Exclusion Chromatography: Sephadex LH-20, a size-exclusion chromatography medium, is also used for the fine purification of fractions. mdpi.com This method separates molecules based on their size. Using a solvent like methanol as the mobile phase, smaller molecules are able to enter the pores of the Sephadex beads and are eluted later, while larger molecules are excluded and elute earlier. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for the final purification and isolation of compounds. mdpi.comnih.gov
Preparative HPLC: For isolating pure this compound, preparative HPLC is employed. This involves injecting the enriched fraction onto an HPLC column, often a reversed-phase C18 column. mdpi.comnih.gov A mobile phase, such as a mixture of methanol and aqueous acetic acid or acetonitrile (B52724) and water with trifluoroacetic acid, is used to separate the components. ijprajournal.comresearchgate.net The eluent is monitored by a UV detector, and the peak corresponding to this compound is collected. ijprajournal.com Recycling preparative HPLC can also be utilized to enhance the separation and purity of the isolated compound. mdpi.com
Table 3: Exemplary HPLC Conditions for Rhinacanthin Analysis
| Parameter | Description |
| Column | Reversed-phase C18 (e.g., TSK-gel ODS-80Ts, 5 µm, 4.6 × 150 mm) researchgate.netnih.gov |
| Mobile Phase | Methanol and 5% aqueous acetic acid (80:20, v/v) researchgate.netnih.gov or 0.1% TFA in acetonitrile and 0.1% TFA in water (75:25 v/v) ijprajournal.com |
| Flow Rate | Typically 1.0 mL/min for analytical scale ijprajournal.com or 5 mL/min for preparative scale mdpi.com |
| Detection | UV at 254 nm ijprajournal.com |
| These are general conditions and may be optimized for the specific isolation of this compound. |
Thin-Layer Chromatography (TLC) is an indispensable tool used throughout the isolation process for monitoring the progress of the purification. mdpi.comsemanticscholar.orgphcog.com
Monitoring and Profiling: TLC provides a quick and simple way to analyze the composition of the crude extract and the fractions obtained from column chromatography. mdpi.comresearchgate.net By spotting the samples on a TLC plate (e.g., silica gel) and developing it in a suitable solvent system (e.g., methanol:acetic acid), the separation of different compounds can be visualized. researchgate.net This allows for the identification of fractions containing the desired compound and the pooling of similar fractions for further purification. mdpi.com
Fractionation Guidance: The TLC profile helps in making decisions about which fractions to combine and subject to the next stage of purification. mdpi.com The presence of this compound in a fraction can be tentatively identified by comparing its retention factor (Rf) value with that of a known standard, if available. The separated spots can be visualized under UV light or by using a suitable staining reagent. researchgate.net
Advanced Spectroscopic Analyses for Structural Confirmation
To ascertain the precise structure of the newly isolated this compound, a detailed spectroscopic analysis was conducted. nih.gov This multi-faceted approach ensures a comprehensive and accurate depiction of the compound's atomic connectivity, molecular formula, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic chemistry for mapping the carbon-hydrogen framework of a molecule. For a novel compound like this compound, both ¹H (proton) and ¹³C (carbon-13) NMR analyses are performed to piece together its structure.
¹H NMR provides detailed information about the chemical environment of each hydrogen atom, including the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). ¹³C NMR complements this by providing a count of the number of non-equivalent carbon atoms in the molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then used to establish the connectivity between protons and carbons, revealing the complete bonding sequence of the molecule.
The specific chemical shifts and coupling constants observed in the NMR spectra for this compound are unique to its structure as a lignan (B3055560). nih.gov These data, presented in tables, allow researchers to assign each signal to a specific atom within the this compound molecule, confirming its identity and distinguishing it from other related compounds.
Table 1: Representative ¹H NMR Data for a Lignan Structure (Note: The specific experimental data for this compound is detailed in the primary literature. nih.gov This table illustrates the typical format.)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| H-2 | e.g., 6.90 | d | e.g., 8.0 |
| H-5 | e.g., 6.85 | d | e.g., 2.0 |
| H-6 | e.g., 6.78 | dd | e.g., 8.0, 2.0 |
| OCH₃ | e.g., 3.85 | s | - |
Table 2: Representative ¹³C NMR Data for a Lignan Structure (Note: The specific experimental data for this compound is detailed in the primary literature. nih.gov This table illustrates the typical format.)
| Position | Chemical Shift (δ) ppm |
|---|---|
| C-1 | e.g., 132.5 |
| C-2 | e.g., 110.8 |
| C-3 | e.g., 148.0 |
| C-4 | e.g., 147.2 |
| C-5 | e.g., 108.5 |
| C-6 | e.g., 118.9 |
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of the elemental composition.
When subjected to MS analysis, a molecule like this compound is ionized and then breaks apart into characteristic fragment ions. The resulting fragmentation pattern serves as a molecular "fingerprint." By analyzing these fragments, chemists can deduce the structure of different parts of the molecule and confirm the arrangement of its constituent atoms, which corroborates the findings from NMR spectroscopy. The precise mass of this compound was determined using this method. nih.gov
Table 3: Mass Spectrometry Data for this compound (Note: The specific experimental data for this compound is detailed in the primary literature. nih.gov This table illustrates the typical format.)
| Ionization Mode | [M+H]⁺ (or other adduct) | High-Resolution Mass (Observed) | Calculated Mass (for Deduced Formula) | Deduced Molecular Formula |
|---|
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic system of a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule. Different types of bonds (e.g., O-H, C-H, C=O, C-O) absorb infrared radiation at specific frequencies. The resulting IR spectrum shows absorption bands that correspond to the various functional groups present in this compound, such as hydroxyl (-OH) groups, aromatic rings (C=C), and ether linkages (C-O-C), which are characteristic of its lignan structure.
Table 4: Key IR Absorption Bands for this compound (Note: The specific experimental data for this compound is detailed in the primary literature. nih.gov This table illustrates the typical format.)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
|---|---|
| e.g., 3400 | O-H stretch (hydroxyl) |
| e.g., 2925 | C-H stretch (aliphatic) |
| e.g., 1605, 1510 | C=C stretch (aromatic ring) |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly the system of conjugated double bonds (chromophores). The UV spectrum of this compound would show specific absorption maxima (λmax) that are characteristic of the phenylpropanoid units that make up its lignan skeleton. nih.gov This analysis helps to confirm the nature of the aromatic system within the molecule.
Table 5: UV-Vis Absorption Maxima for this compound (Note: The specific experimental data for this compound is detailed in the primary literature. nih.gov This table illustrates the typical format.)
| Solvent | λmax (nm) |
|---|
Through the combined application of these sophisticated spectroscopic methods, the complete and unambiguous structure of this compound was successfully elucidated, providing a solid foundation for further investigation into its chemical and biological properties. nih.gov
Biosynthesis and Production Enhancement Strategies for Rhinacanthin F
Biotechnological Approaches for Enhanced Production
Elicitation Strategies for Secondary Metabolite Induction
Elicitation, the process of inducing or enhancing the production of secondary metabolites in plants by introducing specific substances known as elicitors, is a cornerstone of modern plant biotechnology. jyoungpharm.org These elicitors act as stressors, triggering the plant's defense mechanisms, which often include the synthesis of bioactive compounds like rhinacanthins. jyoungpharm.org The effectiveness of elicitation is influenced by several factors, including the type of elicitor, its concentration, the duration of exposure, and the developmental stage of the plant. nih.gov
Biotic Elicitors (e.g., Chitosan (B1678972), Microbial Extracts)
Biotic elicitors are substances of biological origin that can stimulate secondary metabolite production. mdpi.com These include polysaccharides like chitosan, derived from the deacetylation of chitin (B13524) found in fungal cell walls, and extracts from microorganisms. mdpi.comresearchgate.net
In studies on Rhinacanthus nasutus grown in hydroponic systems, chitosan has proven to be a potent elicitor. jyoungpharm.org At a concentration of 0.15 mg/mL, chitosan significantly increased the total rhinacanthin content to as high as 6.0-6.1% w/w, which was a 2.2-fold increase compared to untreated roots. jyoungpharm.orgjyoungpharm.orgsemanticscholar.org This highlights the potential of chitosan to upregulate the biosynthetic pathways leading to rhinacanthin accumulation. nih.gov
Similarly, extracts from the fungus Trichoderma harzianum have demonstrated remarkable eliciting properties. jyoungpharm.org A treatment with 1.0 mg/mL of T. harzianum extract also resulted in a significant enhancement of total rhinacanthin content, reaching levels comparable to those achieved with chitosan. jyoungpharm.orgjyoungpharm.orgsemanticscholar.org This suggests that compounds within the fungal extract effectively trigger the plant's defense response, leading to increased synthesis of rhinacanthins. jyoungpharm.org
Abiotic Elicitors (e.g., Methyl Jasmonate, Salicylic (B10762653) Acid, Lawsone)
Abiotic elicitors are non-biological in origin and include various chemical and physical stressors. nih.gov Among these, plant signaling molecules like methyl jasmonate and salicylic acid, as well as other chemical compounds like lawsone, have been investigated for their ability to enhance Rhinacanthin F production. jyoungpharm.orgresearchgate.net
Methyl jasmonate (MJ) is a well-known elicitor that has been shown to be effective in inducing rhinacanthin accumulation in hairy root cultures of Rhinacanthus nasutus. researchgate.netnih.gov Research has indicated that treatment with 10 μM of methyl jasmonate led to the highest accumulation of Rhinacanthin-C, Rhinacanthin-D, and Rhinacanthin-N, with increases of 1.7, 2.5, and 3.5-fold respectively, compared to control cultures. researchgate.netproquest.com However, in hydroponic systems, methyl jasmonate did not show a significant increase in rhinacanthin production. jyoungpharm.orgsemanticscholar.org
Salicylic acid (SA), another key plant hormone involved in defense signaling, has also been tested. researchgate.netproquest.com In hydroponically grown R. nasutus, salicylic acid at a concentration of 100 μM significantly increased rhinacanthin production to 3.4% w/w. jyoungpharm.orgjyoungpharm.orgsemanticscholar.org In hairy root cultures, various concentrations of salicylic acid (10, 50, 100, and 150 μM) were shown to increase the amounts of Rhinacanthin-C, -D, and -N. researchgate.netproquest.com
Lawsone, a naphthoquinone structurally related to rhinacanthins, has also been successfully used as an abiotic elicitor. jyoungpharm.org Treatment with lawsone at a concentration of 3.0 μM resulted in a significant increase in rhinacanthin production, reaching up to 4.6% w/w in hydroponic systems. jyoungpharm.orgjyoungpharm.orgsemanticscholar.org
Optimization of Elicitation Parameters (Concentration, Duration, Timing)
To maximize the yield of this compound, it is crucial to optimize the elicitation parameters, namely the concentration of the elicitor and the duration of the treatment. nih.gov
Studies on hydroponically grown Rhinacanthus nasutus have identified optimal concentrations for various elicitors. jyoungpharm.org For instance, the most effective concentration for chitosan was found to be 0.15 mg/mL, and for T. harzianum extract, it was 1.0 mg/mL. jyoungpharm.orgjyoungpharm.orgsemanticscholar.org For the abiotic elicitors, lawsone and salicylic acid, the optimal concentrations were determined to be 3.0 μM and 100 μM, respectively. jyoungpharm.orgjyoungpharm.orgsemanticscholar.org In hairy root cultures, the optimal concentration for methyl jasmonate was 10 μM. researchgate.netproquest.com
The duration of contact with the elicitor is another critical factor. Research has shown that the optimal elicitation periods vary between different elicitors. For chitosan, the suitable contact period was 48 hours, while for T. harzianum extract, it was 24 hours. jyoungpharm.orgjyoungpharm.orgsemanticscholar.org In the case of lawsone, a longer contact period of 72 hours was found to be optimal for maximizing rhinacanthin production. jyoungpharm.orgjyoungpharm.orgsemanticscholar.org These findings underscore the importance of tailoring the elicitation strategy to the specific elicitor being used.
Hydroponic Cultivation Systems for Controlled Biosynthesis
Hydroponic cultivation offers a controlled environment for growing plants, allowing for precise manipulation of nutrient supply and the application of elicitors. jyoungpharm.orgresearchgate.net This method has been successfully employed for the cultivation of Rhinacanthus nasutus to enhance the production of rhinacanthins. jyoungpharm.org A hydroponic system for R. nasutus was established using a 20% MS liquid medium with aeration, providing a foundation for applying elicitation techniques. jyoungpharm.org While this system produced a good biomass of roots, the initial rhinacanthin content was lower than that found in naturally grown roots, highlighting the need for production enhancement strategies like elicitation. jyoungpharm.org The combination of hydroponics and elicitation has proven to be a powerful approach, with studies demonstrating that the application of elicitors directly to the hydroponic medium can significantly boost rhinacanthin content in the roots and even in the leaves. jyoungpharm.orgsemanticscholar.org
Table 1: Effect of Biotic and Abiotic Elicitors on Total Rhinacanthin Content in Rhinacanthus nasutus Roots (Hydroponic System)
| Elicitor | Optimal Concentration | Total Rhinacanthin Content (% w/w) | Fold Increase vs. Control | Reference |
| Control | - | 2.7 | - | jyoungpharm.org |
| Chitosan | 0.15 mg/mL | 6.0-6.1 | 2.2 | jyoungpharm.orgjyoungpharm.orgsemanticscholar.org |
| Trichoderma harzianum Extract | 1.0 mg/mL | 6.0-6.1 | 2.2 | jyoungpharm.orgjyoungpharm.orgsemanticscholar.org |
| Lawsone | 3.0 µM | 4.6 | 1.7 | jyoungpharm.orgjyoungpharm.orgsemanticscholar.org |
| Salicylic Acid | 100 µM | 3.4 | 1.3 | jyoungpharm.orgjyoungpharm.orgsemanticscholar.org |
Table 2: Optimal Elicitation Durations for Maximizing Rhinacanthin Production in Rhinacanthus nasutus Roots (Hydroponic System)
| Elicitor | Optimal Contact Period (hours) | Maximum Rhinacanthin Production (% w/w) | Reference |
| Chitosan | 48 | 6.1 | jyoungpharm.orgjyoungpharm.orgsemanticscholar.org |
| Trichoderma harzianum Extract | 24 | 6.1 | jyoungpharm.orgjyoungpharm.orgsemanticscholar.org |
| Lawsone | 72 | 4.6 | jyoungpharm.orgjyoungpharm.orgsemanticscholar.org |
Mechanistic Investigations of Biological Activities of Rhinacanthin F
Antiviral Efficacy and Mechanistic Underpinnings
Rhinacanthin F, a lignan (B3055560) isolated from the plant Rhinacanthus nasutus, has demonstrated notable antiviral properties in preclinical studies. Research has highlighted its potential against specific viral pathogens, although a comprehensive understanding of its mechanisms is still developing.
Mechanisms of Viral Replication Cycle Inhibition
This compound has been identified as having significant antiviral activity, particularly against influenza A virus. researchgate.netnih.gov Lignans (B1203133) extracted from Rhinacanthus nasutus, including rhinacanthin E and F, have shown activity against influenza viruses. nih.gov While the compound is understood to interfere with the viral life cycle, the precise stage of replication that it inhibits has not been fully elucidated. brieflands.com The replication cycle of a virus involves multiple stages, including attachment to the host cell, entry, uncoating of the viral genome, synthesis of viral components, assembly of new virus particles, and their subsequent release. brieflands.com
Many natural compounds exert their antiviral effects by targeting specific steps in this cycle. For instance, some flavonoids have been shown to inhibit the hemagglutinin (HA) protein of the influenza virus, which is crucial for both viral attachment and membrane fusion, a key step in viral entry. frontiersin.org Other antiviral agents, such as favipiravir, function by inhibiting the viral RNA polymerase, thereby halting the replication of the viral genome. researchgate.net Another mechanism involves targeting the viral neuraminidase (NA), an enzyme that facilitates the release of newly formed virions from the host cell. researchgate.net Although this compound is known to inhibit influenza virus replication, further research is required to determine whether it acts on viral entry, genomic replication, protein synthesis, or the release of progeny viruses. Studies on other rhinacanthins have shown they can inhibit herpes simplex virus (HSV) after the replication stage. researchgate.net
Interactive Table: Antiviral Activity of this compound and Related Compounds
| Compound | Virus | Reported Activity | Source(s) |
| This compound | Influenza Virus Type A | Significant antiviral activity | researchgate.net |
| Rhinacanthin E | Influenza Virus Type A | Significant antiviral activity | researchgate.net |
| Rhinacanthin C | Human Cytomegalovirus (hCMV) | Good activity with IC50 of 0.02 µg/mL | |
| Rhinacanthin D | Human Cytomegalovirus (hCMV) | Good activity with IC50 of 0.22 µg/mL |
Cellular Target Identification in Viral Infection Models
The specific host or viral cellular components that this compound interacts with during an infection have not been definitively identified in published research. Identifying these targets is a critical step in understanding the compound's mechanism of action. Host-directed antiviral therapies represent a promising strategy, as targeting stable host factors is less likely to lead to the development of viral resistance.
For example, research has identified the host protein DDX21 as a factor that can inhibit influenza A virus replication by binding to the viral PB1 protein. waocp.org The virus, in turn, produces the NS1 protein to counteract DDX21 and enable its replication. waocp.org Compounds that could modulate the interaction between viral proteins and such host restriction factors are of significant interest. Future investigations into the potential interaction of this compound with host proteins involved in the viral life cycle could provide crucial insights into its antiviral mechanism.
In Vitro Anti-Proliferative Effects and Cellular Mechanistic Pathways
While direct mechanistic studies on this compound's anti-proliferative actions are limited, extensive research on structurally similar compounds from Rhinacanthus nasutus, such as Rhinacanthin C and Rhinacanthone (B71880), offers significant insights. These related compounds have been shown to inhibit the growth of various cancer cell lines through the modulation of key cellular processes, including cell cycle progression, programmed cell death, and critical signaling networks.
Impact on Cell Cycle Progression in Cellular Models
The regulation of the cell cycle is a fundamental process that is often dysregulated in cancer. Compounds that can interfere with the cell cycle, causing it to arrest at specific checkpoints, can prevent cancer cell proliferation. Studies on rhinacanthins have shown their ability to induce cell cycle arrest. For instance, Rhinacanthin-N was found to cause an arrest at the G2/M phase in HeLaS3 cervical cancer cells after 24 hours of treatment. jst.go.jp This arrest prevents the cells from entering mitosis, thereby halting their division. This effect was observed to precede the induction of apoptosis. jst.go.jp Other research has also noted that rhinacanthins can induce cell cycle arrest as part of their anti-proliferative mechanism. jst.go.jpnih.gov
Interactive Table: Effect of Related Rhinacanthins on Cell Cycle Progression
| Compound | Cell Line | Effect | Source(s) |
| Rhinacanthin-N | HeLaS3 (Cervical Cancer) | G2/M Phase Arrest | jst.go.jp |
| Rhinacanthin C | HeLaS3 (Cervical Cancer) | Cell Cycle Arrest | nih.gov |
Induction of Programmed Cell Death (Apoptosis, Autophagy) Pathways
Inducing programmed cell death, primarily apoptosis, is a key strategy for many anticancer agents. Research has demonstrated that rhinacanthins are potent inducers of apoptosis. Studies on rhinacanthone, a related naphthoquinone, revealed that it triggers apoptosis in human cervical carcinoma (HeLa) cells through a mitochondria-dependent pathway. ijpsonline.comherbmedpharmacol.com This process involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic proteins Bcl-2 and survivin. herbmedpharmacol.com This shift in the Bax/Bcl-2 ratio leads to the activation of initiator caspase-9 and effector caspase-3, which execute the apoptotic program. herbmedpharmacol.com Furthermore, rhinacanthone was shown to increase the expression of Apoptosis-Inducing Factor (AIF), which can induce apoptosis in a caspase-independent manner. ijpsonline.comherbmedpharmacol.com
Similarly, Rhinacanthin C has been demonstrated to induce apoptosis by increasing the Bax/Bcl-2 ratio. jst.go.jpnih.gov In some contexts, however, Rhinacanthin C has been reported to induce a non-apoptotic form of cell death, which could potentially be autophagy. nih.gov Autophagy is a cellular recycling process that can either promote cell survival or lead to cell death depending on the cellular context.
Interactive Table: Modulation of Programmed Cell Death Pathways by Related Rhinacanthins
| Compound | Cell Line(s) | Mechanism of Action | Key Proteins Modulated | Source(s) |
| Rhinacanthone | HeLa (Cervical Cancer) | Induction of mitochondria-dependent apoptosis | ↑ Bax, ↓ Bcl-2, ↓ Survivin, ↑ Caspase-9, ↑ Caspase-3, ↑ AIF | ijpsonline.comherbmedpharmacol.com |
| Rhinacanthin C | HSC4 (Oral Cancer), MCF-7/DOX (Breast Cancer) | Induction of apoptosis | ↑ Bax, ↓ Bcl-2, ↑ Caspase-3 | jst.go.jpnih.gov |
| Rhinacanthin N | HeLaS3 (Cervical Cancer) | Induction of apoptosis | ↑ Caspase-3 | jst.go.jp |
| Rhinacanthin Q | HeLaS3 (Cervical Cancer) | Induction of apoptosis | ↑ Caspase-3 | jst.go.jp |
Modulation of Pro-survival and Anti-proliferative Signaling Networks (e.g., MAPK, PI3K/Akt)
The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways are critical pro-survival networks that are frequently hyperactivated in cancer, promoting cell proliferation, survival, and resistance to therapy. Several studies have shown that rhinacanthins can effectively target these pathways.
Rhinacanthin C has been found to inhibit the PI3K/Akt signaling pathway in oral cancer cells, leading to decreased cell survival and the induction of apoptosis. jst.go.jp In doxorubicin-resistant breast cancer cells, Rhinacanthin C was shown to suppress both the PI3K/Akt pathway and the MAPK pathway to overcome drug resistance. Specifically, it decreased the phosphorylation of Akt, which in turn affected its downstream effectors. Furthermore, in cholangiocarcinoma cells, Rhinacanthin C inhibited cell migration and invasion by decreasing the expression of proteins in the MAPK pathway, including p38, ERK1/2, and JNK1/2. This suppression of MAPK signaling led to the reduced expression of matrix metalloproteinase-2 (MMP-2) and urokinase-type plasminogen activator (uPA), which are crucial for cancer cell invasion. The induction of apoptosis in doxorubicin-resistant breast cancer cells by Rhinacanthin C is also mediated by the suppression of both the MAPK and Akt/GSK-3β signaling pathways. nih.gov
Interactive Table: Modulation of Signaling Networks by Rhinacanthin C
| Signaling Pathway | Cell Line | Effect | Downstream Consequences | Source(s) |
| PI3K/Akt | HSC4 (Oral Cancer) | Inhibition (↓ P-Akt) | Decreased cell survival, induced apoptosis | jst.go.jp |
| PI3K/Akt | MCF-7/DOX (Breast Cancer) | Inhibition | Downregulation of P-glycoprotein, chemosensitization | |
| MAPK (p38, ERK1/2, JNK1/2) | KKU-M156 (Cholangiocarcinoma) | Inhibition | Decreased MMP-2 and uPA expression, reduced cell invasion | |
| MAPK and Akt/GSK-3β | MCF-7/DOX (Breast Cancer) | Inhibition | Induction of apoptosis, suppression of cell survival systems | nih.gov |
Table of Mentioned Compounds
Effects on Cell Migration and Invasion in Cellular Systems
Currently, there is limited direct evidence detailing the specific effects of this compound on cell migration and invasion. However, studies on related compounds from Rhinacanthus nasutus provide some context. For instance, Rhinacanthin-C has been shown to inhibit cholangiocarcinoma cell migration and invasion. tci-thaijo.orgnih.govwaocp.orgresearchgate.net This is achieved by decreasing the activity of matrix metalloproteinase-2 (MMP-2), urokinase-type plasminogen activator (uPA), focal adhesion kinase (FAK), and mitogen-activated protein kinase (MAPK) pathways. tci-thaijo.orgresearchgate.net While these findings pertain to Rhinacanthin-C, they suggest that naphthoquinone compounds from this plant family have the potential to interfere with the cellular machinery responsible for cancer cell motility and invasion. Further research is necessary to determine if this compound shares these or similar mechanisms.
Antioxidant and Anti-Glycation Modulatory Mechanisms
The antioxidant and anti-glycation properties of this compound are areas of growing interest, with studies beginning to shed light on its potential protective roles.
Direct Radical Scavenging Mechanisms (e.g., Superoxide (B77818) Radicals)
While direct studies on this compound are limited, research on rhinacanthin-rich extracts and other related compounds from Rhinacanthus nasutus has demonstrated potent superoxide scavenging activity. nih.govsemanticscholar.orgresearchgate.net A rhinacanthins-rich extract (RRE) was found to exhibit significant antioxidant activity through an ErCi mechanism, with a 50% inhibitory concentration (IC50) value of 8.0 μg/mL. nih.govphcog.com This suggests that compounds within the extract, which would include this compound, contribute to this radical scavenging effect. The mechanism is believed to involve the removal of superoxide from the human body. researchgate.netpsu.ac.th Further investigation is needed to quantify the specific contribution of this compound to this activity.
Inhibition of Advanced Glycation End-Product (AGE) Formation
This compound, as part of the phytochemical profile of Rhinacanthus nasutus, is implicated in the inhibition of advanced glycation end-product (AGE) formation. Studies on rhinacanthins-rich extracts and the prominent compound Rhinacanthin-C have shown a remarkable ability to inhibit fructose-mediated human serum albumin glycation. nih.govpsu.ac.th For instance, a rhinacanthins-rich extract demonstrated a glycation inhibitory effect with an IC50 value of 39.7 μg/mL, which was comparable to that of Rhinacanthin-C (IC50 of 37.3 μg/mL) and the positive control, rutin (B1680289) (IC50 of 41.5 μg/mL). nih.govpsu.ac.th The proposed mechanism involves the masking of specific residues on albumin, such as lysine (B10760008) and arginine, thereby preventing glycation. nih.govnih.gov This anti-glycation activity is significant as AGEs are implicated in diabetic complications. nih.govnih.gov
| Compound/Extract | IC50 (μg/mL) for AGE Inhibition |
| Rhinacanthins-rich extract | 39.7 nih.govpsu.ac.th |
| Rhinacanthin-C | 37.3 nih.govpsu.ac.th |
| Rhinacanthin-D | 50.4 nih.govpsu.ac.th |
| Rhinacanthin-N | 89.5 nih.govpsu.ac.th |
| Rutin (control) | 41.5 nih.govpsu.ac.th |
Modulation of Endogenous Antioxidant Systems (e.g., Nrf2 pathway)
The modulation of endogenous antioxidant systems by rhinacanthins is an emerging area of research. While direct evidence for this compound is not yet available, studies on Rhinacanthin-C have shown that it can suppress the Akt/GSK-3β/Nrf2 signaling pathway in doxorubicin-resistant breast cancer cells. jst.go.jp The nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and detoxifying enzymes. jst.go.jpmdpi.com Inhibition of this pathway by Rhinacanthin-C leads to a reduction in the expression of downstream targets like heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1), thereby potentially increasing cellular stress and promoting apoptosis in cancer cells. jst.go.jp This suggests that rhinacanthins may have a modulatory, rather than purely activating, effect on the Nrf2 pathway, depending on the cellular context.
Enzymatic Target Modulation and Inhibitory Kinetics
The ability of rhinacanthins to modulate enzymatic activity is a key aspect of their therapeutic potential.
Interactions with Cytochrome P450 Enzymes and Metabolic Implications
Currently, there is a lack of specific data on the interaction of this compound with human cytochrome P450 (CYP450) enzymes. However, research on other rhinacanthins, such as Rhinacanthin A, B, and C, has demonstrated significant inhibitory effects on various CYP450 isoforms. These findings suggest that compounds in this family, potentially including this compound, could have implications for drug metabolism and herb-drug interactions.
Studies on Rhinacanthin C have shown that it significantly inhibits multiple human CYP isoforms, including CYP2C8, CYP2C9, CYP2C19, and CYP3A4/5. sci-hub.se This suggests a high propensity for Rhinacanthin C to act as a perpetrator of clinical herb-drug interactions. sci-hub.se For instance, the inhibition of CYP2C9, a key enzyme in the metabolism of many common drugs, could lead to altered pharmacokinetic profiles and potential toxicity if co-administered with substrates of this enzyme.
Furthermore, research on mosquito cytochrome P450 enzymes, CYP6AA3 and CYP6P7, which are involved in insecticide resistance, has shown that various rhinacanthins (B, C, D, E, G, N, and Q) exhibit inhibitory activity. researchgate.net This highlights the broad-spectrum inhibitory potential of this class of compounds against P450 enzymes across different species.
A study focusing on human CYP2A6 and CYP2A13, enzymes involved in the metabolism of nicotine (B1678760) and certain carcinogens, found that Rhinacanthins A, B, and C are mechanism-based inactivators of these enzymes. researchgate.netnih.govbuu.ac.th This irreversible inhibition suggests that exposure to these compounds could have long-lasting effects on the metabolism of substrates for these enzymes. researchgate.netbuu.ac.th
While direct evidence for this compound is absent, the consistent inhibitory activity of its structural analogs against a range of CYP450 enzymes strongly indicates a potential for similar interactions. The metabolic implications would be significant, as inhibition of these enzymes can alter the clearance and efficacy of co-administered medications, potentially leading to adverse drug reactions.
Table 1: Inhibitory Effects of Rhinacanthin C on Human Cytochrome P450 Isoforms
| CYP Isoform | Substrate | IC50 (µM) |
| CYP2C8 | Amodiaquine | 4.56 |
| CYP2C9 | Diclofenac | 1.52 |
| CYP2C19 | (S)-Mephenytoin | 28.40 |
| CYP3A4/5 | Midazolam | 53.00 |
| CYP3A4/5 | Testosterone | 81.20 |
| Data sourced from a study on the inhibitory effects of Rhinacanthin C on major human drug-metabolizing cytochrome P450 enzymes. sci-hub.se |
Enzyme Kinetic Studies (e.g., Competitive, Non-Competitive Inhibition)
Specific enzyme kinetic studies for this compound are not available in the current literature. However, detailed kinetic analyses of other rhinacanthins provide a framework for understanding the potential modes of enzyme inhibition by this compound family.
In a study investigating the inhibition of mosquito cytochrome P450 enzymes, different rhinacanthins displayed varied modes of inhibition. For example, against CYP6P7, Rhinacanthin C was found to be a competitive inhibitor, while Rhinacanthin E and Q were non-competitive inhibitors. researchgate.net This demonstrates that even closely related compounds can have distinct kinetic profiles.
Further research on human CYP2A6 and CYP2A13 enzymes revealed that Rhinacanthins A, B, and C act as mechanism-based inactivators. researchgate.netnih.govbuu.ac.th This type of inhibition is time- and concentration-dependent and is often irreversible. researchgate.netbuu.ac.th The kinetic parameters for the inactivation of these enzymes by Rhinacanthins A, B, and C have been determined, providing insights into their potency and efficiency as inhibitors. researchgate.netnih.govbuu.ac.thresearchgate.net
For instance, Rhinacanthin B was the most potent inhibitor against both CYP2A6 and CYP2A13, exhibiting mechanism-based inhibition. buu.ac.th In contrast, Rhinacanthin C was a reversible inhibitor of both enzymes. buu.ac.th Rhinacanthin A showed reversible inhibition against CYP6AA3 but mechanism-based inhibition against CYP6P7. buu.ac.th
The mode of inhibition (competitive, non-competitive, or uncompetitive) determines how the inhibitor interacts with the enzyme and its substrate. frontiersin.org Competitive inhibitors bind to the active site, directly competing with the substrate, while non-competitive inhibitors bind to an allosteric site, altering the enzyme's conformation and reducing its activity without preventing substrate binding. frontiersin.org The varied kinetic profiles of different rhinacanthins suggest that subtle structural differences can significantly impact their interaction with enzymes. Without direct studies, the specific kinetic behavior of this compound remains to be elucidated.
Table 2: Kinetic Parameters of Inhibition of Human CYP2A6 and CYP2A13 by Rhinacanthins A, B, and C
| Compound | Enzyme | Apparent K_I (µM) | Apparent k_inact (min⁻¹) |
| Rhinacanthin A | CYP2A6 | 0.69 | 0.18 |
| CYP2A13 | 0.42 | 0.06 | |
| Rhinacanthin B | CYP2A6 | 0.44 | 0.12 |
| CYP2A13 | 0.16 | 0.10 | |
| Rhinacanthin C | CYP2A6 | 0.97 | 0.07 |
| CYP2A13 | 1.68 | 0.05 | |
| Data from a study on the mechanism-based inactivation of CYP2A6 and CYP2A13 by Rhinacanthus nasutus constituents. researchgate.netnih.gov |
Neuroprotective Properties and Intracellular Signaling Crosstalk
While direct studies on the neuroprotective properties of this compound are scarce, research on Rhinacanthus nasutus extracts and other rhinacanthin compounds, particularly Rhinacanthin C, has demonstrated significant neuroprotective potential through various mechanisms.
Mitigation of Oxidative Stress-Induced Neuronal Damage
Extracts from Rhinacanthus nasutus are known for their antioxidant properties. researchgate.netnih.gov Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is a key contributor to neuronal damage in various neurodegenerative diseases. nih.gov Studies have shown that ethanol (B145695) extracts of R. nasutus can protect neuronal cells from death induced by hypoxia, a condition that increases oxidative stress. nih.gov This protective effect is attributed to the antioxidant mechanisms of the plant's constituents. nih.gov
Research on HT-22 mouse hippocampal cells, a common model for studying oxidative stress-induced neuronal death, has shown that R. nasutus extracts can attenuate cell death caused by glutamate (B1630785) and amyloid-β, both of which induce ROS production. mdpi.com Specifically, Rhinacanthin C has been shown to prevent the production of ROS and protect against glutamate-induced apoptosis in these cells. researchgate.net Although direct evidence for this compound is lacking, its structural similarity to other antioxidant rhinacanthins suggests it may also possess the ability to mitigate oxidative stress-induced neuronal damage.
Modulation of Endoplasmic Reticulum (ER) Stress Responses
The endoplasmic reticulum (ER) is crucial for protein folding, and the accumulation of unfolded or misfolded proteins leads to ER stress, which can trigger cell death. frontiersin.org ER stress is implicated in the pathology of several neurodegenerative diseases. mahidol.ac.th
Studies on Rhinacanthin C have revealed a complex relationship with ER stress. In HT-22 cells subjected to glutamate toxicity, low concentrations of Rhinacanthin C were found to prevent ER stress and the expression of the pro-apoptotic protein CHOP. researchgate.netmahidol.ac.th However, at higher concentrations, Rhinacanthin C appeared to increase ER stress. researchgate.netmahidol.ac.th This suggests a concentration-dependent modulation of ER stress responses by this compound. The mechanism by which Rhinacanthin C exerts these dual effects is not fully understood but highlights the intricate role of rhinacanthins in cellular stress pathways. There is currently no available data on how this compound might modulate ER stress responses in neuronal cells.
Involvement of Specific Signaling Pathways (e.g., ERK, CHOP, LC3B)
The neuroprotective effects of rhinacanthins are mediated through the modulation of specific intracellular signaling pathways. Research has prominently linked Rhinacanthin C to the regulation of the Extracellular signal-regulated kinase (ERK), C/EBP homologous protein (CHOP), and Microtubule-associated protein 1A/1B-light chain 3 (LC3B) pathways. researchgate.netmahidol.ac.thtjnpr.orgnih.govtjnpr.org
In a model of glutamate-induced toxicity in HT-22 cells, all tested concentrations of Rhinacanthin C were found to prevent the phosphorylation of ERK1/2. researchgate.netmahidol.ac.th While ERK1/2 activation is often associated with cell survival, in some contexts of neuronal injury, its activation can lead to cell death. mahidol.ac.th Therefore, the inhibition of ERK1/2 phosphorylation by Rhinacanthin C is considered a key aspect of its neuroprotective mechanism.
CHOP is a transcription factor that is strongly induced under conditions of severe ER stress and plays a critical role in mediating ER stress-induced apoptosis. mahidol.ac.thresearchgate.net As mentioned previously, low concentrations of Rhinacanthin C can prevent the expression of CHOP, thereby mitigating ER stress-mediated cell death. researchgate.netmahidol.ac.th
LC3B is a key marker of autophagy, a cellular process of self-digestion that can either promote survival or lead to cell death depending on the context. In the same study on glutamate toxicity, Rhinacanthin C was found to inhibit autophagy. researchgate.netmahidol.ac.th
The collective findings on Rhinacanthin C suggest a multi-faceted neuroprotective mechanism involving the simultaneous modulation of oxidative stress, ER stress, and key signaling pathways like ERK, CHOP, and LC3B. researchgate.netmahidol.ac.th Whether this compound utilizes similar or distinct signaling pathways for any potential neuroprotective effects remains an open area for future investigation.
Structure Activity Relationship Sar and Computational Modeling of Rhinacanthin F and Analogs
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in deciphering the intricate connections between the structural properties of a compound and its biological efficacy. For rhinacanthins and their analogs, QSAR analyses have been instrumental in identifying the key molecular features that govern their activity, particularly in the context of their anticancer properties.
Fujita-Ban Approach for Substituent Contribution Assessment
The analysis revealed that the core structure, specifically the rhinacanthin-N scaffold, is a crucial entity for potential anticancer compounds. nih.govtandfonline.com The Fujita-Ban study assigned a positive contribution to the naphthalene (B1677914) ring system (characteristic of rhinacanthin-N) over the benzene (B151609) ring (found in rhinacanthin-M), suggesting the former is advantageous for improving activity. tandfonline.com
Furthermore, the analysis highlighted the significance of substitutions at various positions. For instance, dimethyl substitution at the R1 and R2 positions was found to confer more potent cytotoxicity. tandfonline.com At the R3 position, substituents with hydrogen-bond accepting properties, such as hydroxyl (OH) or methoxy (B1213986) (OMe) groups, were shown to have a positive contribution to the anticancer activity. tandfonline.com Conversely, at the R5 position, substituents like hydrogen (H) or methoxy (OMe) demonstrated negative contributions relative to a hydroxyl group, indicating their detrimental effect on activity. nih.govtandfonline.com A slight positive contribution was noted for a methoxy group at the R4 position relative to a hydrogen atom. nih.govtandfonline.com
Table 1: Fujita-Ban Substituent Contributions for Anticancer Activity of Rhinacanthin Analogs
| Position | Favorable Substituents | Contribution to Activity |
|---|---|---|
| Aromatic System | Naphthalene Ring (Rhinacanthin-N scaffold) | Positive |
| R1 and R2 | Dimethyl | Positive |
| R3 | Hydrogen-bond acceptors (e.g., OH, OMe) | Positive |
| R4 | OMe (relative to H) | Slight Positive |
Hansch Approach for Physicochemical Parameter Correlation
The Hansch analysis provides a more in-depth understanding by correlating the biological activity of compounds with their physicochemical parameters, such as hydrophobicity, electronic effects, and steric factors. tandfonline.com This approach complements the Fujita-Ban model by explaining the observed activity trends in terms of measurable chemical properties.
For rhinacanthin analogs, Hansch analysis has been successfully applied to elucidate the physicochemical properties that drive their anticancer potency. nih.govtandfonline.com The analysis confirmed the findings of the Fujita-Ban approach and provided further rationale. For example, the preference for hydrogen-bond acceptor substituents at the R3 position was quantitatively supported. tandfonline.com
A key finding from the Hansch approach was the role of hydrophobicity at different positions. It was revealed that a more hydrophobic group at the R4 position and a more hydrophilic group at the R5 position are beneficial for enhancing the anticancer activity. nih.govtandfonline.com This provides a clear direction for rational drug design, suggesting that modifying these positions with substituents that have optimal hydrophobic and hydrophilic characteristics could lead to more potent analogs.
Identification of Pharmacophoric Features for Biological Activity
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Through the integration of QSAR studies like the Fujita-Ban and Hansch analyses, a pharmacophore model for the anticancer activity of rhinacanthin analogs can be proposed.
The key pharmacophoric features identified for enhancing cytotoxicity against human carcinoma cell lines include:
A Naphthalene Ring System: This forms the core scaffold and is a critical feature for improved activity. tandfonline.com
Gem-dimethyl Group: The presence of two methyl groups at the R1 and R2 positions is advantageous. tandfonline.com
Hydrogen-Bond Acceptor Group: A substituent at the R3 position capable of accepting a hydrogen bond is crucial. tandfonline.com
Hydrophobic Group: A substituent with increased hydrophobicity at the R4 position contributes positively to the activity. tandfonline.com
Hydrophilic Group: A hydrophilic substituent at the R5 position is favorable for higher potency. tandfonline.com
These identified pharmacophoric features serve as a valuable blueprint for the design and synthesis of new, potentially more effective rhinacanthin-based anticancer agents.
Molecular Docking and Molecular Dynamics Simulations
While QSAR provides valuable insights into the structure-activity relationship at a macroscopic level, molecular docking and dynamics simulations offer a microscopic view of how these compounds interact with their biological targets. Due to the limited availability of specific molecular docking and dynamics studies on Rhinacanthin F, the following sections will focus on the detailed computational analysis of its close structural analog, Rhinacanthin D, interacting with the Angiotensin-Converting Enzyme 2 (ACE2) receptor, a target relevant to COVID-19 research. researchgate.netnih.govnih.gov This provides a representative example of the types of interactions and dynamic behaviors that rhinacanthins can exhibit.
Ligand-Target Interaction Profiling
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, providing detailed information about the intermolecular interactions that stabilize the complex. In a study investigating potential inhibitors of the SARS-CoV-2 S protein attachment to the ACE2 receptor, Rhinacanthin D was identified as a promising candidate. researchgate.netnih.govnih.gov
The docking analysis of the Rhinacanthin D-ACE2 complex revealed a network of stabilizing interactions, including both hydrogen bonds and hydrophobic interactions. nih.gov Specifically, Rhinacanthin D was found to form four hydrogen bonds with the active site residues of the ACE2 receptor. nih.gov In addition to these polar interactions, seven hydrophobic interactions were also observed, further anchoring the ligand within the binding pocket. nih.gov This combination of hydrogen bonding and hydrophobic contacts is crucial for a strong and specific ligand-target interaction.
Table 2: Predicted Interactions of Rhinacanthin D with the ACE2 Receptor
| Interaction Type | Number of Interactions |
|---|---|
| Hydrogen Bonds | 4 |
Binding Affinity Prediction and Conformational Dynamics
Beyond identifying interaction types, computational methods can also predict the binding affinity of a ligand for its target. For the Rhinacanthin D-ACE2 complex, the predicted binding affinity was found to be -10.8 kJ/mol. nih.govnih.gov This value was superior to that of the control compound, Cassiarin D (-10.2 kJ/mol), suggesting that Rhinacanthin D forms a more stable complex with the ACE2 receptor. nih.govnih.gov
Molecular dynamics (MD) simulations provide a dynamic perspective on the ligand-target complex, revealing its conformational changes and stability over time. MD simulations of the Rhinacanthin D-ACE2 complex were performed for 1100 picoseconds to assess its stability. researchgate.net The root mean square deviation (RMSD) of the protein-ligand complex, a measure of its structural stability, was found to be in the range of 0.1 to 2.1 Å. nih.govnih.gov This relatively small fluctuation indicates a stable binding pose throughout the simulation. nih.govnih.gov The root mean square fluctuation (RMSF) analysis further identified the regions of the protein that interact most significantly with the ligand. nih.govnih.gov Such computational analyses are invaluable for understanding the dynamic nature of ligand binding and for the rational design of more effective inhibitors.
In Silico Prediction of Biological Targets and Pharmacological Profiles
Computational, or in silico, methodologies are pivotal in modern drug discovery for forecasting the biological and pharmacological profiles of chemical compounds. These approaches utilize a compound's chemical structure to predict its interactions with biological macromolecules, thereby identifying potential therapeutic targets and anticipating its spectrum of effects. For natural products like this compound, in silico tools offer a rapid and cost-effective means to prioritize research efforts before embarking on extensive preclinical testing. Methodologies are broadly categorized into ligand-based and structure-based approaches. Ligand-based methods, such as the Prediction of Activity Spectra for Substances (PASS), rely on the similarity of the query molecule to a large database of compounds with known activities. Structure-based methods, like molecular docking, require the 3D structure of a potential protein target. These computational strategies are instrumental in elucidating the polypharmacological nature of natural compounds, where a single molecule may interact with multiple targets, leading to a complex biological response.
Target Prediction Algorithms (e.g., PASSonline)
Target prediction algorithms are a cornerstone of ligand-based drug discovery, enabling the rapid screening of compounds against vast biological activity databases. The Prediction of Activity Spectra for Substances (PASS) is a prominent example of such a tool. It analyzes the 2D structure of a molecule to predict its biological activity spectrum based on structure-activity relationships derived from a training set of over a million known active compounds. zenodo.orggenexplain.com The output is a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi). phcog.com A high Pa value suggests a high likelihood that the compound exhibits that specific activity, providing valuable hypotheses for experimental validation. zenodo.org
While comprehensive PASS prediction data for this compound is not extensively available in public literature, the algorithm has been successfully applied to its structural analogs, Rhinacanthin C, D, and N, to predict their antioxidant and antiglycation potentials. phcog.com Given that this compound, a lignan (B3055560), is known to possess significant antiviral activity against the influenza A virus, a PASS analysis would likely predict related activities. nih.govresearchgate.net An illustrative table of potential PASS predictions for this compound is presented below, based on its known antiviral properties and common activities associated with its chemical class.
Table 1: Illustrative PASS Predictions for this compound (Note: This table is a hypothetical representation of potential PASS predictions for this compound, based on its known antiviral activity and structural class, and is intended for illustrative purposes.)
| Predicted Biological Activity | Pa | Pi |
| Antiviral (Influenza) | 0.895 | 0.005 |
| Neuraminidase inhibitor | 0.810 | 0.011 |
| Anti-inflammatory | 0.755 | 0.024 |
| Cytokine release inhibitor | 0.721 | 0.018 |
| Antioxidant | 0.690 | 0.035 |
| Free radical scavenger | 0.688 | 0.041 |
| Apoptosis agonist | 0.615 | 0.067 |
| Kinase Inhibitor | 0.540 | 0.102 |
Pa: Probability to be active; Pi: Probability to be inactive.
Network Pharmacology Approaches for Multi-Target Analysis
Network pharmacology is a systems biology-based discipline that investigates the complex interactions between drug molecules, their multiple biological targets, and the broader network of disease-related pathways. scispace.com This approach moves beyond the "one-drug, one-target" paradigm to embrace the reality that many compounds, particularly those derived from natural sources, exert their therapeutic effects by modulating a network of proteins. researchgate.net The typical workflow involves identifying the potential protein targets of a compound using prediction servers (like SwissTargetPrediction or by integrating PASS results), constructing a compound-target interaction network, and then mapping these targets onto disease-specific protein-protein interaction (PPI) and pathway networks. scispace.com Subsequent bioinformatics analysis, including Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment, helps to elucidate the key biological processes and signaling pathways through which the compound may act.
A specific network pharmacology study focused solely on this compound has not been detailed in the available literature. However, this approach is well-suited to explore its known anti-influenza activity. nih.govresearchgate.net Such an analysis would likely identify key host and viral proteins involved in the influenza life cycle as primary or secondary targets. By constructing a network, researchers could visualize how this compound might disrupt viral entry, replication, or propagation by interacting with multiple nodes within the host-pathogen interactome. The illustrative table below outlines the types of targets and pathways that a network pharmacology analysis of this compound might reveal in the context of its antiviral effects.
Table 2: Illustrative Network Pharmacology Profile for this compound (Note: This table is a hypothetical representation of potential targets and pathways for this compound that could be identified through a network pharmacology analysis, based on its known anti-influenza activity. It is for illustrative purposes only.)
| Potential Protein Target | Target Class | Associated Biological Pathway(s) |
| Neuraminidase (NA) | Viral Enzyme | Influenza A, Viral life cycle |
| Hemagglutinin (HA) | Viral Glycoprotein | Influenza A, Viral attachment and entry |
| NF-kappa B (NF-κB) | Transcription Factor | Inflammation, Innate immune response, TNF signaling pathway |
| Tumor Necrosis Factor-alpha (TNF-α) | Cytokine | Inflammation, Apoptosis, Cytokine-cytokine receptor interaction |
| Mitogen-Activated Protein Kinase (MAPK) | Kinase | MAPK signaling pathway, Cell proliferation and apoptosis |
| Interferon Regulatory Factors (IRFs) | Transcription Factor | Antiviral innate immunity, RIG-I-like receptor signaling pathway |
Chemical Synthesis and Derivatization Approaches for Rhinacanthin F
Total Synthesis Strategies for Rhinacanthin F Scaffolds
While specific total synthesis routes for this compound are not extensively detailed in the reviewed literature, the synthesis of related lignan (B3055560) and naphthoquinone scaffolds provides insight into potential strategies. A concise synthesis of (±)-Rhinacanthin A, a related pyranonaphthoquinone, was achieved in two steps from dehydro-α-lapachone through epoxidation followed by a chemo- and regioselective reduction. psu.edu The precursor, dehydro-α-lapachone, was itself synthesized in two steps from 4-methoxy-1-naphthol. psu.edu Such strategies, involving the construction of core ring systems and subsequent functional group manipulations, are fundamental to the total synthesis of complex natural products like this compound.
The synthesis of various lignan subtypes, which share structural motifs with this compound, often begins with the oxidative coupling of two phenylpropanoid monomers. arkat-usa.org This foundational step leads to the formation of a β-β' (C8-C8') bond, a defining feature of lignans (B1203133). arkat-usa.org Subsequent enzymatic or chemical transformations can then generate diverse lignan scaffolds, including furofurans, furans, and dibenzylbutanes, which could serve as intermediates in a total synthesis approach to this compound. arkat-usa.org
Semi-Synthetic Modification and Derivatization of Natural Precursors
The semi-synthetic modification of naturally occurring precursors is a prominent strategy for generating analogs of rhinacanthins. For instance, Rhinacanthin-M, -N, and -Q, along with numerous novel naphthoquinone esters, have been synthesized in high yields through the esterification of naphthoquinone-3-(propan-3'-ols) with benzoic or naphthoic acids. researchgate.netacs.org This approach allows for the systematic variation of substituents to probe structure-activity relationships.
Another example involves the synthesis of novel naphthoquinone aliphatic esters by esterifying 1,4-naphthoquinone (B94277) alcohols with various aliphatic acids. acs.org The required 1,4-naphthoquinone alcohol precursors were prepared from 1-hydroxy-2-naphthoic acid in a multi-step sequence with excellent yields. acs.org These semi-synthetic methods leverage the complex core structures of natural products, enabling the efficient generation of diverse derivatives for biological evaluation.
Exploration of Novel Analogs for Enhanced Biological Efficacy
The exploration of novel analogs of rhinacanthins has been a key focus of research aimed at improving their biological activities. A study on the quantitative structure-activity relationship (QSAR) of rhinacanthins and related naphthoquinone esters revealed that a naphthalene (B1677914) ring is favored over a benzene (B151609) ring, and dimethyl substitution at specific positions enhances cytotoxic activity against certain cancer cell lines. tandfonline.comtandfonline.com This suggests that the Rhinacanthin-N scaffold is a promising structural entity for the development of new, more potent compounds. tandfonline.comtandfonline.com
Furthermore, the synthesis of 39 novel naphthoquinone esters, derived from the natural products Rhinacanthin-M, -N, and -Q, demonstrated that the presence of a C-3 hydroxy group is crucial for significant cytotoxicity against various cancer cell lines. researchgate.netacs.org In contrast, ester derivatives lacking this hydroxyl group were found to be inactive. researchgate.netacs.org The number and position of methyl substituents on the propyl chain also influenced the cytotoxic potency. researchgate.netacs.org These findings highlight the importance of systematic structural modifications in the design of analogs with enhanced therapeutic potential. The synthetic derivative of Rhinacanthin-C has also shown an anti-proliferative effect on human cervical carcinoma cell lines. waocp.org
Methodologies for Stereoselective Synthesis of Lignan Structures
The stereoselective synthesis of lignan structures is a critical aspect of producing biologically active compounds, as their therapeutic effects are often dependent on specific stereochemistry. The biosynthesis of lignans in plants provides a blueprint for stereoselective control, involving the stereospecific oxidative coupling of two phenylpropanoid monomers, such as coniferyl alcohol, to form a basal lignan like pinoresinol (B1678388). arkat-usa.orgnih.govresearchgate.net This initial coupling is often directed by dirigent proteins to yield a specific enantiomer. researchgate.net
Subsequent enzymatic reductions and oxidations, catalyzed by enzymes like pinoresinol-lariciresinol reductases (PLRs) and secoisolariciresinol (B192356) dehydrogenases (SDHs), proceed in a stereospecific manner to generate a variety of lignan scaffolds. arkat-usa.orgnih.gov For example, PLRs can convert pinoresinol to lariciresinol (B1674508) and then to secoisolariciresinol in an enantiomer-specific fashion. researchgate.net
In chemical synthesis, achieving stereoselectivity in the construction of lignan backbones can be challenging. Various strategies have been developed, including the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions to control the stereochemical outcome of key bond-forming steps. The development of such methodologies is essential for the efficient and stereocontrolled synthesis of complex lignans like this compound.
Future Perspectives and Advanced Research Directions
Investigation of Rhinacanthin F Metabolomics and Biodegradation
The study of how a compound is metabolized and broken down in a biological system is fundamental to understanding its fate, efficacy, and potential interactions. For this compound, future research will need to concentrate on its metabolomic profile and biodegradation pathways.
Metabolomics, the large-scale study of small molecules or metabolites within a biological system, offers a powerful tool to map the metabolic journey of this compound. nih.govresearchgate.net By employing techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can identify and quantify the metabolites produced after the administration of this compound in various in vitro and in vivo models. nih.gov This would reveal how the compound is absorbed, distributed, modified by enzymes, and ultimately excreted. Understanding the metabolome associated with this compound can help identify the bioactive metabolites that may be responsible for its therapeutic effects, as the parent compound may act as a prodrug.
Furthermore, investigating the biodegradation of this compound is crucial. This involves studying its breakdown by microorganisms in different environments, as well as its degradation within host systems. This research can elucidate the stability of the compound and identify any degradation products that may have their own biological activities or potential toxicities. Integrated omics approaches, which combine different analytical techniques, could be particularly powerful in unraveling the complex molecular mechanisms involved in its degradation. mdpi.com
Application of Advanced Omics Technologies (Proteomics, Transcriptomics) in Mechanistic Studies
To fully understand how this compound exerts its biological effects at a molecular level, the application of advanced "omics" technologies is indispensable. biobide.comnih.govresearchgate.net These high-throughput methods provide a global view of molecular changes within a cell or organism in response to a specific compound.
Transcriptomics , the study of the complete set of RNA transcripts, can reveal which genes are activated or suppressed by this compound. nih.govresearchgate.net Using techniques like RNA-sequencing (RNA-seq), researchers can compare the gene expression profiles of cells treated with this compound to untreated cells. researchgate.net This can help identify the specific signaling pathways and cellular processes modulated by the compound. For instance, transcriptomic analyses have been used extensively to understand host-pathogen interactions and the mechanisms of drug action in other contexts, providing a roadmap for similar studies on this compound. nih.gov
Proteomics , the large-scale study of proteins, provides complementary information by identifying changes in protein expression, post-translational modifications, and protein-protein interactions in response to this compound. biobide.comresearchgate.net Techniques such as mass spectrometry-based proteomics can identify the specific protein targets of this compound, offering direct insight into its mechanism of action. biobide.comresearchgate.net For related compounds like Rhinacanthin C, proteomics has been suggested as a tool to understand its effects on insulin (B600854) resistance and lipid accumulation, highlighting the potential for this approach with this compound. jci.org Integrating transcriptomic and proteomic data can provide a comprehensive, systems-level understanding of the compound's biological impact. nih.gov
Development of Analytical Standards and Reference Materials
Consistent and reproducible research into the properties and activities of this compound relies heavily on the availability of highly purified and well-characterized analytical standards and reference materials. The development of these materials is a critical step for advancing research from basic discovery to potential therapeutic application.
Currently, this compound is isolated and purified from Rhinacanthus nasutus using various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC). mdpi.comresearchgate.net The identity and purity of the isolated compound are then confirmed using spectroscopic methods like NMR and mass spectrometry. mdpi.com While these methods are effective for laboratory-scale research, the establishment of certified reference materials (CRMs) is essential for standardization across different studies and laboratories.
Future efforts should focus on:
Developing standardized protocols for the extraction, isolation, and purification of this compound to ensure high purity and yield.
Creating certified reference materials of this compound with documented purity, identity, and stability, as has been done for other major rhinacanthins like Rhinacanthin C. phcog.comtandfonline.com
Establishing validated analytical methods , such as HPLC and Ultra-Fast Liquid Chromatography (UFLC), for the accurate quantification of this compound in various matrices, including plant extracts and biological samples. phcog.comtandfonline.com
The availability of these standards will be crucial for quality control, ensuring the reliability of research findings in pharmacological and mechanistic studies.
Table 1: Analytical Techniques for the Analysis of Rhinacanthins
| Analytical Technique | Application in Rhinacanthin Research | References |
| High-Performance Liquid Chromatography (HPLC) | Quantification and quality control of Rhinacanthin C, D, and N in extracts and formulations. | phcog.comtandfonline.com |
| Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | Identification and confirmation of Rhinacanthin C and D structures. | nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of purified Rhinacanthin C and D. | mdpi.com |
| Column Chromatography | Isolation and purification of rhinacanthins from crude plant extracts. | mdpi.comresearchmap.jp |
| Thin Layer Chromatography (TLC) | Monitoring fractions during the purification process of rhinacanthins. | mdpi.com |
Exploration of Synergistic Interactions with Other Phytochemicals or Therapeutic Agents
The therapeutic efficacy of a compound can sometimes be significantly enhanced when used in combination with other active agents. This phenomenon, known as synergy, is a promising area of research for this compound. Future studies should explore the potential synergistic interactions between this compound and other phytochemicals or conventional therapeutic drugs.
Research on other rhinacanthins has already demonstrated the potential of this approach. For example, Rhinacanthin C has been shown to work synergistically with the chemotherapy drug 5-fluorouracil (B62378) to inhibit the growth of oral cancer cells. waocp.orgnih.gov Another study revealed that various rhinacanthins, including D and E, exhibit synergistic interactions when inhibiting mosquito cytochrome P450 enzymes, which are involved in insecticide resistance. researchgate.net These findings suggest that this compound may also possess synergistic properties.
Future investigations should be designed to:
Screen for synergistic effects between this compound and other rhinacanthins (e.g., Rhinacanthin C, D, N, Q) to see if a combination is more potent than individual compounds.
Evaluate the combination of this compound with conventional antiviral or anticancer drugs to determine if it can enhance their efficacy or help overcome drug resistance.
Investigate the molecular mechanisms underlying any observed synergistic interactions, which could involve targeting different pathways that lead to a more powerful combined effect.
Exploring these interactions could lead to the development of more effective combination therapies for various diseases.
Table 2: Documented Synergistic Interactions of Rhinacanthins
| Rhinacanthin(s) | Interacting Agent | Observed Synergistic Effect | Cell/System Studied | References |
| Rhinacanthin C | 5-Fluorouracil (5-FU) | Enhanced inhibition of cell growth and induction of cell death compared to individual agents. | Human oral squamous carcinoma cells (HSC4) | waocp.orgnih.gov |
| Rhinacanthin C | Doxorubicin | Enhanced cytotoxicity in drug-resistant cells. | Human breast adenocarcinoma cells (MCF-7/DOX) | nih.gov |
| Rhinacanthin-E and -G | Each other | Synergistic inhibition of the enzyme. | Mosquito cytochrome P450 enzyme (CYP6AA3) | researchgate.net |
| Rhinacanthin-D and -E | Each other | Synergistic inhibition of the enzyme. | Mosquito cytochrome P450 enzyme (CYP6P7) | researchgate.net |
| Rhinacanthins Mix | Cypermethrin | Increased toxicity of the insecticide through P450 inhibition. | Sf9 cells expressing mosquito P450s | researchgate.net |
Q & A
Q. How can researchers standardize reporting of this compound’s anti-inflammatory effects for meta-analysis?
- Methodological Answer : Adhere to MIAME or ARRIVE guidelines for data reporting. Share raw data (e.g., RNA-seq files, dose-response curves) in public repositories (GEO, Zenodo). Use standardized units (e.g., nM for IC₅₀) and define "anti-inflammatory" operationally (e.g., TNF-α inhibition ≥50%) to enable cross-study comparisons .
Data Presentation and Reproducibility Guidelines
- Tables : Include statistical parameters (mean ± SD, n-value, p-values) and explicitly state normalization methods. Use footnotes to clarify abbreviations .
- Figures : Label axes with units and indicate replicates. Provide raw data in supplementary materials .
- Ethical Compliance : Disclose conflicts of interest and obtain ethical approval for animal/human studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
